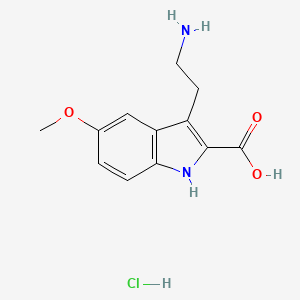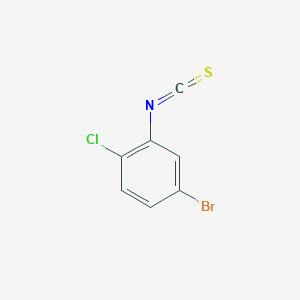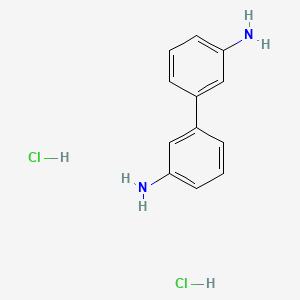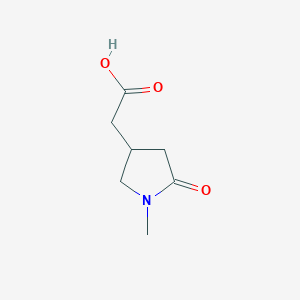
4-Acetamido-2'-amino-2-nitrodiphenyl sulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-2'-amino-2'-nitrodiphenyl sulphide (4-ANNDPS) is an organosulphur compound that has been used in various scientific research applications. It is a yellow-orange powder, and has a molecular weight of 391.51 g/mol. 4-ANNDPS is known for its diverse properties, including its antimicrobial, antioxidant, and anticancer activities.
Scientific Research Applications
4-Acetamido-2'-amino-2-nitrodiphenyl sulphide has been studied for its potential use in various scientific research applications. It has been found to possess antimicrobial, antioxidant, and anticancer activities. It has also been used in the synthesis of other compounds, such as pyridines and thiophenes. In addition, 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide has been studied for its potential use as a photosensitizer in photodynamic therapy (PDT).
Mechanism of Action
The mechanism of action of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide is not fully understood, however, it is believed to involve the formation of reactive oxygen species (ROS) upon irradiation with light. These ROS are believed to be responsible for the antimicrobial, antioxidant, and anticancer activities of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide.
Biochemical and Physiological Effects
4-Acetamido-2'-amino-2-nitrodiphenyl sulphide has been studied for its potential use in various scientific research applications. It has been found to possess antimicrobial, antioxidant, and anticancer activities. In addition, 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide has been shown to have a protective effect against oxidative stress, DNA damage, and inflammation. Furthermore, 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide has been found to inhibit the growth of various cancer cell lines, including those of breast, prostate, and lung cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide in lab experiments include its low cost, ease of synthesis, and diverse properties. Additionally, 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide is non-toxic and has a relatively low molecular weight, making it suitable for use in biological systems. The main limitation of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide is its limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
The potential future directions for 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide include further research into its mechanism of action, its potential use in photodynamic therapy, and its potential use as an anticancer agent. Additionally, further research into the synthesis of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide and its derivatives could lead to the development of new compounds with enhanced properties. Finally, further research into the biochemical and physiological effects of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide could lead to the development of new therapeutic strategies.
Synthesis Methods
4-Acetamido-2'-amino-2-nitrodiphenyl sulphide can be synthesized through a two-step reaction involving the reaction of 1,2-diphenyl-2-nitroethene with p-toluenesulfonyl isocyanate and subsequent reaction with acetamide. The reaction is carried out in a mixture of dichloromethane and methanol at a temperature of 0°C to 25°C. The reaction is completed within 1-2 hours and yields a yellow-orange powder with a purity of 98%.
properties
IUPAC Name |
N-[4-(2-aminophenyl)sulfanyl-3-nitrophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9(18)16-10-6-7-14(12(8-10)17(19)20)21-13-5-3-2-4-11(13)15/h2-8H,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQOIFOJPTWEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-2'-amino-2-nitrodiphenyl sulphide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)
![1,4-Dihydro-[1,2,4,5]tetrazine-3,6-dicarboxylic acid, disodium salt](/img/structure/B6332850.png)





![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)




![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)
![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)